Cas no 1236409-67-8 (1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile)

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a specialized heterocyclic compound featuring a tetrahydropyridine core with functionalized aromatic and nitrile substituents. Its structural complexity, including the 2-cyanopropan-2-yl and carbonitrile groups, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both hydroxyl and carbonyl moieties enhances its reactivity, enabling selective modifications for targeted molecular design. This compound’s stability and functional group diversity offer advantages in medicinal chemistry, such as scaffold derivatization for bioactive molecule development. Its precise synthesis and purity are critical for research applications requiring high-performance intermediates.
1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile structure
1236409-67-8 structure
Product Name:1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
CAS No:1236409-67-8
MF:C16H15N3O2
MW:281.309203386307
CID:4827824
Update Time:2025-06-10

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(2-CYANOPROPAN-2-YL)PHENYL)-4-HYDROXY-2-OXO-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBONITRILE
    • 1-[4-(2-cyanopropan-2-yl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile
    • 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
    • Inchi: 1S/C16H15N3O2/c1-16(2,10-18)11-3-5-12(6-4-11)19-8-7-14(20)13(9-17)15(19)21/h3-6,20H,7-8H2,1-2H3
    • InChI Key: QQQSDCIGUCQMJM-UHFFFAOYSA-N
    • SMILES: OC1=C(C#N)C(N(C2C=CC(=CC=2)C(C#N)(C)C)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 565
  • XLogP3: 2.3
  • Topological Polar Surface Area: 88.1

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029197034-250mg
1-(4-(2-Cyanopropan-2-yl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
1236409-67-8 97%
250mg
$535.70 2023-09-03
Alichem
A029197034-1g
1-(4-(2-Cyanopropan-2-yl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
1236409-67-8 97%
1g
$1346.10 2023-09-03

Additional information on 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Introduction to 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (CAS No: 1236409-67-8) and Its Applications in Modern Chemical Biology

The compound 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, identified by its CAS number 1236409-67-8, represents a significant advancement in the field of chemical biology. This heterocyclic molecule, featuring a complex arrangement of functional groups, has garnered attention for its potential in pharmaceutical research and drug development. The structural integrity of this compound, characterized by its phenyl ring substituent and the presence of a nitrile group, positions it as a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of tetrahydropyridine derivatives in medicinal chemistry due to their broad spectrum of biological activities. The specific configuration of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile incorporates elements that are known to enhance binding affinity and metabolic stability, making it a promising candidate for therapeutic applications. The 4-hydroxy moiety and the 3-carbonitrile group contribute to its unique reactivity and interaction potential with biological targets.

In the context of contemporary research, this compound has been explored for its potential role in modulating enzymatic pathways and receptor interactions. The phenyl ring substituent at the 4-position serves as a critical pharmacophore, influencing both solubility and bioavailability. Additionally, the cyano group at the 2-position introduces a site for further derivatization, enabling researchers to fine-tune its pharmacological properties. Such structural features are often leveraged in the design of novel small molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.

One of the most compelling aspects of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is its synthetic accessibility. The availability of this compound under CAS No 1236409-67-8 facilitates rapid screening and optimization in drug discovery pipelines. Researchers have utilized this scaffold to develop analogs with enhanced efficacy and reduced side effects. For instance, modifications to the cyano-propanal moiety have been investigated for their impact on binding affinity to specific protein targets.

The integration of computational chemistry and high-throughput screening has further accelerated the exploration of this compound's potential. Molecular docking studies have revealed that the structural features of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile align well with several therapeutic targets. These findings have prompted experimental validations in vitro and in vivo, demonstrating its promise as a lead compound for further development.

Moreover, the compound's stability under various conditions makes it suitable for long-term storage and transport without significant degradation. This characteristic is particularly important in pharmaceutical settings where maintaining the integrity of active ingredients is paramount. The chemical stability also supports its use in formulation development, ensuring consistent performance across different delivery systems.

The broader implications of this research extend beyond individual compounds to the advancement of chemical biology as a field. The development of innovative methodologies for synthesizing and modifying heterocyclic compounds like 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile underscores the growing importance of interdisciplinary approaches in drug discovery. By combining organic chemistry expertise with computational modeling and biological assays, researchers can accelerate the identification of novel therapeutic agents.

In conclusion,1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (CAS No: 1236409-67) represents a significant contribution to modern chemical biology. Its unique structural features offer a rich foundation for further exploration in pharmaceutical research. As our understanding of biological pathways continues to evolve,tetrahydropyridine derivatives like this one will play an increasingly vital role in addressing complex diseases through targeted molecular interventions.

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